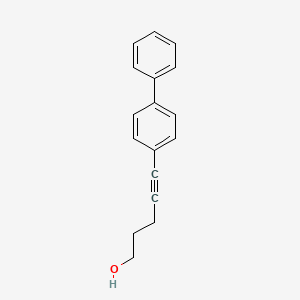

5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol

Description

Contextualization of Biphenyl-Alkyne-Alcohol Architectures within Modern Organic Synthesis

The strategic combination of biphenyl (B1667301), alkyne, and alcohol functionalities within a single molecular framework creates a highly versatile platform for synthetic innovation. Biphenyl derivatives are fundamental building blocks in various fields, prized for their unique structural and electronic properties. rsc.org They form the core of many liquid crystals, are prevalent in pharmacologically active compounds, and serve as scaffolds for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The biphenyl unit imparts rigidity and predictable geometry, which is crucial for designing materials with specific physical properties. mdpi.com

Alkynes, particularly terminal alkynes, are exceptionally useful in organic synthesis due to the reactivity of their sp-hybridized carbons. libretexts.org They are key substrates in a wide array of transformations, including metal-catalyzed cross-coupling reactions (like the Sonogashira coupling), cycloadditions, and hydrations. nih.govchemistrysteps.com The terminal alkyne is especially valuable for its role in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugation. nih.gov

The primary alcohol group is one of the most fundamental functional groups, serving as a versatile handle for a multitude of chemical transformations. It can be readily oxidized to aldehydes or carboxylic acids, converted into esters and ethers, or substituted with other functional groups. chemistrysteps.com The presence of both an alkyne and an alcohol in one molecule allows for orthogonal reactions, where each functional group can be reacted selectively without affecting the other, providing a powerful strategy for the stepwise construction of complex molecules.

Academic Significance and Research Rationale for Investigating 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol

The academic interest in a molecule like this compound stems from several key areas of chemical science. The rationale for its investigation can be broadly categorized into materials science, medicinal chemistry, and synthetic methodology.

Materials Science: The biphenyl group is a well-established mesogen, a core component of molecules that can form liquid crystal phases. mdpi.comjcsp.org.pk The linear, rigid structure conferred by the combination of the biphenyl and alkyne moieties in this compound suggests its potential as a precursor for novel liquid crystalline materials. researchgate.net Furthermore, the extended π-conjugation across the biphenyl and alkyne systems could impart interesting photophysical properties, such as fluorescence, making it a candidate for studies in luminescent materials and organic electronics. tandfonline.comacs.org

Medicinal Chemistry: The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. arabjchem.orgdoaj.org The alkyne functionality offers a site for bio-orthogonal ligation, allowing the molecule to be attached to biological targets or imaging agents via click chemistry. nih.gov The alcohol group provides a point for further derivatization to modulate solubility, polarity, and biological interactions. Therefore, this molecule could serve as a valuable scaffold for the development of new therapeutic agents.

Synthetic Methodology: The trifunctional nature of this compound makes it an ideal substrate for the development and showcase of new synthetic methods. Research could focus on creating efficient, stereoselective, and environmentally benign routes to this and related molecules. Its diverse reactivity could be exploited to build complex molecular architectures, such as macrocycles or polymers, contributing to the toolbox of synthetic organic chemistry. acs.org

Overview of Scholarly Objectives and Anticipated Contributions to Organic Chemistry

A focused research program on this compound would likely encompass several scholarly objectives with significant potential contributions to the field.

Key Research Objectives:

Development of Efficient Synthetic Routes: A primary goal would be to establish a high-yielding and scalable synthesis of the title compound, likely involving a cross-coupling reaction between a protected pentynol derivative and a suitable biphenyl halide or boronic acid.

Investigation of Photophysical Properties: A thorough study of the molecule's absorption and emission characteristics would be conducted to assess its potential as a fluorescent probe or a component in optoelectronic materials. mdpi.com This would involve measuring quantum yields and studying solvatochromic effects. mdpi.com

Exploration of Reactivity and Synthetic Utility: A systematic investigation of the reactivity of the alkyne and alcohol groups would be undertaken. This would include its participation in cycloaddition reactions, polymerizations, and derivatizations to demonstrate its utility as a versatile building block.

Synthesis of Derivatives for Biological Screening: A library of derivatives could be synthesized by modifying the alcohol and biphenyl moieties to explore the structure-activity relationship and screen for potential pharmacological activities.

Anticipated Contributions:

The successful synthesis and characterization of this molecule would add a new, highly functionalized building block to the repertoire of synthetic chemists.

Data on its photophysical properties could guide the design of new functional materials with tailored optical properties. rsc.org

Demonstrating its utility in the synthesis of more complex structures would highlight the value of integrating multiple functional groups into a single, versatile platform.

The discovery of any significant biological activity would open up new avenues for drug discovery based on the biphenyl-alkyne-alcohol scaffold.

Detailed Research Findings

While specific experimental data for this compound is not available in the current literature, its chemical properties can be predicted based on the well-understood characteristics of its constituent functional groups. The following tables present hypothetical, yet chemically plausible, data and potential transformations for this compound.

Hypothetical Spectroscopic Data

This table outlines the expected spectroscopic signatures for this compound, which are crucial for its identification and characterization.

| Spectroscopy Type | Expected Signature | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | 3400-3200 (broad), 3300 (sharp), 2120 (weak), 3100-3000, 1600, 1500 | O-H stretch (alcohol), ≡C-H stretch (alkyne), C≡C stretch, Ar-H stretch, Ar C=C stretch |

| ¹H NMR (CDCl₃, ppm) | 7.65-7.30 (m, 9H), 3.85 (t, 2H), 2.65 (t, 2H), 1.90 (quint, 2H), 1.70 (s, 1H, exchangeable) | Biphenyl protons, -CH₂-OH, -C≡C-CH₂-, -CH₂-CH₂-OH, -OH |

| ¹³C NMR (CDCl₃, ppm) | 141, 140, 132, 129, 128, 127.5, 127, 122, 92, 80, 61, 31, 16 | Biphenyl C, Alkyne C, -CH₂-OH, -CH₂-CH₂-OH, -C≡C-CH₂- |

Potential Synthetic Transformations

The trifunctional nature of this molecule allows for a wide range of synthetic modifications, making it a valuable intermediate.

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Terminal Alkyne | Sonogashira Coupling | Ar-I, Pd(PPh₃)₄, CuI, Et₃N | Internal diaryl alkyne |

| Terminal Alkyne | Click Chemistry (CuAAC) | R-N₃, Cu(I) catalyst | 1,2,3-Triazole |

| Terminal Alkyne | Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |

| Primary Alcohol | Esterification | R-COCl, Pyridine | Ester |

| Primary Alcohol | Oxidation | PCC or DMP | Aldehyde |

| Biphenyl Rings | Electrophilic Substitution | Br₂, FeBr₃ | Brominated biphenyl derivative |

Structure

3D Structure

Properties

Molecular Formula |

C17H16O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

5-(4-phenylphenyl)pent-4-yn-1-ol |

InChI |

InChI=1S/C17H16O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2,6,14H2 |

InChI Key |

WRTDBMUGCXACQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CCCCO |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Profiling

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, offering deep insights into its molecular framework.

Two-dimensional NMR experiments are crucial for establishing connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the protons of the pentynol chain, such as between the protons at C-1 and C-2, and between C-2 and C-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the biphenyl (B1667301) and pentynol moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the protons on C-3 to the alkynyl carbons (C-4 and C-5) and to the ipso-carbon of the biphenyl ring, confirming the connection between the pentynol chain and the biphenyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY or ROESY could help determine the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the pentynol chain and the biphenyl ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | ~61.5 | ~3.8 (t) | H-2 | C-2, C-3 |

| 2 | ~31.0 | ~1.8 (p) | H-1, H-3 | C-1, C-3, C-4 |

| 3 | ~15.5 | ~2.5 (t) | H-2 | C-2, C-4, C-5 |

| 4 | ~85.0 | - | - | - |

| 5 | ~90.0 | - | - | - |

| 1' | ~122.0 | - | - | - |

| 2', 6' | ~128.0 | ~7.5 (d) | H-3', H-5' | C-4', C-1' |

| 3', 5' | ~129.0 | ~7.4 (t) | H-2', H-6', H-4' | C-1', C-5'/C-3' |

| 4' | ~140.0 | ~7.6 (t) | H-3', H-5' | C-2', C-6' |

| 1'' | ~141.0 | - | - | - |

| 2'', 6'' | ~127.0 | ~7.6 (d) | H-3'', H-5'' | C-4'', C-1'' |

| 3'', 5'' | ~129.0 | ~7.4 (t) | H-2'', H-6'', H-4'' | C-1'', C-5''/C-3'' |

| 4'' | ~127.5 | ~7.3 (t) | H-3'', H-5'' | C-2'', C-6'' |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. t = triplet, p = pentet, d = doublet.

The aromatic protons of the biphenyl group would present a complex spin system. The protons on the substituted phenyl ring (C-1' to C-6') would likely appear as two distinct sets of doublets, while the protons on the unsubstituted phenyl ring (C-1'' to C-6'') would show a more complex pattern of doublets and triplets. Detailed analysis of the coupling constants would be essential for the complete assignment of these aromatic protons. As this compound is an achiral molecule, no stereochemical insights are expected from standard NMR experiments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₇H₁₆O), the calculated exact mass of the molecular ion [M]⁺ would be a key piece of data for its identification.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ | 236.1201 |

| [M+H]⁺ | 237.1279 |

| [M+Na]⁺ | 259.1099 |

The fragmentation pathway in the mass spectrum would provide further structural confirmation. Common fragmentation patterns would likely involve the loss of water from the alcohol group, cleavage of the pentynol chain, and fragmentation of the biphenyl system.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3600-3200 (broad) | Weak |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C≡C stretch (alkyne) | ~2200 (weak or absent in IR if symmetric) | Strong |

| C=C stretch (aromatic) | 1600-1450 | Strong |

| C-O stretch (alcohol) | 1260-1000 | Weak |

The presence of a broad O-H stretching band in the FT-IR spectrum would confirm the alcohol functional group. The characteristic C≡C stretching frequency would confirm the presence of the alkyne. Raman spectroscopy would be particularly useful for observing the alkyne and aromatic C=C stretching vibrations, which are often strong in the Raman spectrum.

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for the analysis of this moderately polar compound. A UV detector set to a wavelength where the biphenyl chromophore absorbs strongly (around 254 nm) would be appropriate for detection.

Gas Chromatography (GC): Due to its volatility and thermal stability, this compound could also be analyzed by GC. A non-polar or moderately polar capillary column would be suitable. The use of a flame ionization detector (FID) or a mass spectrometer (GC-MS) would provide high sensitivity and structural information, respectively.

These chromatographic methods would be crucial for establishing the purity profile of synthesized this compound and for the separation of any potential side-products from its synthesis.

Mechanistic Investigations of Reactions Involving 5 1,1 Biphenyl 4 Yl 4 Pentyn 1 Ol

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reaction pathways for transformations of 5-(1,1'-biphenyl-4-yl)-4-pentyn-1-ol are dictated by the reactivity of its constituent functional groups: the terminal alkyne, the primary alcohol, and the biphenyl (B1667301) moiety. A primary reaction pathway for its synthesis involves the Sonogashira cross-coupling reaction. organic-chemistry.org This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.org

A plausible synthetic route to this compound is the coupling of 4-iodobiphenyl (B74954) with 4-pentyn-1-ol (B147250). orgsyn.org The mechanism of this reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Key Intermediates in the Sonogashira Coupling:

Palladium(0) species: The active catalyst.

Aryl-Palladium(II) complex: Formed by the oxidative addition of 4-iodobiphenyl to the Pd(0) complex.

Copper(I) acetylide: Generated from the reaction of 4-pentyn-1-ol with a copper(I) salt in the presence of a base. nih.gov

Alkynyl-Palladium(II) complex: Formed via transmetalation from the copper acetylide to the aryl-palladium(II) complex.

Reductive elimination from this final complex yields the desired product, this compound, and regenerates the active Pd(0) catalyst.

Beyond its synthesis, the alkyne functionality is prone to electrophilic additions, such as hydration. The acid-catalyzed hydration, often facilitated by a mercury(II) salt, proceeds through key intermediates. libretexts.orglibretexts.org

Key Intermediates in Alkyne Hydration:

Vinylic carbocation: Formed upon the initial electrophilic attack on the alkyne. A more stable carbocation forms on the carbon atom better able to stabilize the positive charge. chemistrysteps.com

Enol: The initial product of water addition to the alkyne, featuring a hydroxyl group attached to a double-bonded carbon. masterorganicchemistry.com This intermediate is generally unstable and rapidly tautomerizes to the more stable keto form. libretexts.org

Another significant reaction pathway for this class of compounds is intramolecular cyclization or cycloisomerization, where the hydroxyl group acts as an internal nucleophile attacking the alkyne. nbinno.compharmaffiliates.com These reactions are typically catalyzed by transition metals and can lead to the formation of various heterocyclic structures. The nature of the intermediates will depend on the specific catalyst used but often involves metal-alkyne π-complexes that activate the alkyne for nucleophilic attack.

Analysis of Kinetic and Thermodynamic Control in Chemical Transformations

The outcome of chemical reactions involving this compound can often be directed by choosing conditions that favor either the kinetic or the thermodynamic product. This control is particularly relevant in reactions where multiple isomers can be formed, such as in electrophilic additions or cyclizations.

Kinetic control is observed under conditions where the reaction is irreversible, typically at lower temperatures. The major product will be the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy.

Thermodynamic control is established when the reaction is reversible, usually at higher temperatures, allowing the initial products to equilibrate. The major product will be the most stable isomer, which corresponds to the lowest energy state.

A prime example is the hydration of the terminal alkyne. While the Markovnikov addition of water to form a methyl ketone is electronically favored due to the stability of the intermediate vinylic carbocation, an anti-Markovnikov addition to form an aldehyde can be achieved using a hydroboration-oxidation sequence. libretexts.org

Mercury(II)-catalyzed hydration (Thermodynamic/Electronic Preference): This reaction follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne, leading to the formation of a methyl ketone after tautomerization of the enol intermediate. libretexts.orgchemistrysteps.com This is generally the more thermodynamically stable product.

Hydroboration-Oxidation (Kinetic Control): This two-step process results in the anti-Markovnikov addition of water across the alkyne. The use of a sterically hindered borane reagent directs the boron to the terminal, less hindered carbon. Subsequent oxidation replaces the boron with a hydroxyl group, which tautomerizes to an aldehyde. libretexts.org

| Reaction Type | Controlling Factor | Intermediate | Final Product |

|---|---|---|---|

| Mercury(II)-Catalyzed Hydration | Thermodynamic | Enol (Markovnikov) | Methyl Ketone |

| Hydroboration-Oxidation | Kinetic | Enol (anti-Markovnikov) | Aldehyde |

Similarly, in metal-catalyzed cycloisomerization reactions, the ring size of the resulting heterocycle can be influenced by kinetic versus thermodynamic parameters. A 5-membered ring might form faster (kinetic product), whereas a 6-membered ring might be more stable (thermodynamic product). The choice of catalyst and reaction temperature can often be used to selectively favor one cyclization pathway over the other.

The Role of Catalysis in Achieving Selective Transformations (e.g., Metal-Catalyzed Reactions, Organocatalysis)

Catalysis is indispensable for controlling the reactivity and selectivity of transformations involving this compound. Both metal-based catalysts and organocatalysts can be employed to facilitate specific reactions with high efficiency and precision.

Metal-Catalyzed Reactions:

Transition metals play a dominant role in the functionalization of alkynes.

Palladium and Copper Catalysis: As previously mentioned, the Sonogashira coupling relies on a synergistic combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). wikipedia.orgnih.gov This system is highly efficient for the formation of the C(sp²)-C(sp) bond necessary for the synthesis of the target molecule. vinhuni.edu.vn Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Mercury(II) Catalysis: Mercury(II) salts, such as HgSO₄, are classic catalysts for the hydration of alkynes. libretexts.org The mercury ion acts as a Lewis acid, activating the alkyne towards nucleophilic attack by water, enabling the reaction to proceed under milder conditions than with strong acid alone. khanacademy.org

Gold and Platinum Catalysis: These metals are particularly effective in catalyzing intramolecular cycloisomerization reactions of alkynyl alcohols. They act as potent π-acids, coordinating to the alkyne and rendering it highly electrophilic and susceptible to attack by the pendant hydroxyl group.

Ruthenium and Iridium Catalysis: These metals are often used in atom-economical reactions like cycloadditions and can also catalyze redox-neutral processes. For instance, Ru-catalyzed radical cyclization can initiate difunctionalization reactions of alkynes. mdpi.com

| Catalyst System | Reaction Type | Function |

|---|---|---|

| Pd(0)/Cu(I) | Sonogashira Coupling | Formation of C(sp²)-C(sp) bonds |

| Hg(II) | Alkyne Hydration | Lewis acid activation of the alkyne |

| Au(I)/Au(III), Pt(II) | Cycloisomerization | π-acid activation of the alkyne |

| Ru(II), Ir(III) | Cycloaddition/Radical Cyclization | Facilitates bond formation via various mechanistic pathways |

Organocatalysis:

While less common for direct alkyne activation, organocatalysis can play a role in transformations of the molecule. For instance, if the alcohol functionality is first oxidized to an aldehyde or carboxylic acid, a variety of organocatalytic reactions (e.g., aldol or Michael additions) could be envisioned. Furthermore, base catalysis is crucial in reactions like the Sonogashira coupling, where an amine base is used to deprotonate the terminal alkyne. organic-chemistry.org

Investigation of Stereoelectronic Effects and Their Influence on Reactivity

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the stability and reactivity of a molecule. wikipedia.org These effects arise from stabilizing interactions between filled and empty orbitals and are distinct from purely steric or electronic effects. researchgate.net In this compound, stereoelectronic effects can influence reaction outcomes by stabilizing specific transition states or intermediates.

A key stereoelectronic interaction is hyperconjugation , which involves the donation of electron density from a filled bonding orbital (σ) or non-bonding orbital (n) to an adjacent empty anti-bonding orbital (σ* or π*). The efficiency of this overlap is highly dependent on the geometry of the interacting orbitals, with an anti-periplanar arrangement being optimal. imperial.ac.uk

Influence on Reactivity:

Electrophilic Addition to the Alkyne: During the hydration of the alkyne, a vinylic carbocation intermediate is formed. The stability of this cation is influenced by stereoelectronic factors. The empty p-orbital of the carbocation can align with adjacent C-H or C-C σ-bonds, allowing for σ → p hyperconjugation, which delocalizes the positive charge and stabilizes the intermediate. The biphenyl group, while bulky, can also have electronic effects on the stability of this intermediate.

Cycloisomerization Reactions: The transition state of an intramolecular cyclization is highly sensitive to stereoelectronic effects. For the hydroxyl group to attack the activated alkyne, the molecule must adopt a conformation where the lone pair orbital of the oxygen can effectively overlap with the π* orbital of the alkyne. This geometric constraint can influence the rate and feasibility of the cyclization. For example, the formation of a five-membered ring (5-exo-dig cyclization) often has a favorable trajectory for orbital overlap compared to other possibilities.

Acidity of Precursor Alkyne: In the synthesis of the title compound from 4-pentyn-1-ol, the acidity of the terminal alkyne's C-H bond is crucial for the formation of the copper acetylide intermediate. The sp-hybridization of the carbon atom gives this bond significant s-character, making the proton relatively acidic. Stereoelectronic interactions within the rest of the molecule have a minimal direct effect on this intrinsic acidity but are fundamental to the subsequent steps of the reaction.

Computational and Theoretical Studies on 5 1,1 Biphenyl 4 Yl 4 Pentyn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a static, time-independent picture of the molecule's geometry, energy, and electronic landscape.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground state of many-electron systems. For 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure through geometry optimization. nih.govcuny.edu

From the optimized geometry, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. ucsb.edu Furthermore, analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Dihedral Angle (Biphenyl) | ~42.5° | Indicates a twisted conformation, balancing steric hindrance and π-conjugation. |

| C≡C Bond Length | ~1.21 Å | Typical for a triple bond, indicating its strength and rigidity. |

| O-H Bond Length | ~0.97 Å | Standard length for a hydroxyl group. |

| Dipole Moment | ~2.1 D | Reflects the overall polarity arising from the hydroxyl group. |

| HOMO Energy | -6.5 eV | Location of the most easily donatable electrons, likely on the biphenyl (B1667301) rings. |

| LUMO Energy | -1.2 eV | Location of the most easily accepted electrons, distributed across the π-system. |

| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability. |

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for specific properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are considered the "gold standard" for calculating electronic energies. elsevierpure.com

Due to their high computational demand, these methods are often used to perform single-point energy calculations on geometries previously optimized with DFT. This approach provides a more refined understanding of the molecule's stability and the energetics of potential reactions. For spectroscopic predictions, ab initio calculations can yield highly accurate data for comparison with experimental results, helping to validate the computational model. uspex-team.org

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

Unlike the static picture from quantum mechanics, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the atomic motions of the system by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape.

For this compound, MD simulations would be crucial for understanding the flexibility of the pentynol chain and the rotational dynamics of the biphenyl group. A simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and running the simulation for a duration of nanoseconds to microseconds. This allows for the observation of how the molecule folds, rotates, and interacts with its environment, revealing the most populated and energetically favorable conformations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. cuny.edu For this compound, a potential reaction for study could be an intramolecular cyclization or an oxidation of the alcohol. DFT calculations can be used to map the potential energy surface of such a reaction. nih.govrsc.org

This involves locating the structures of reactants, products, and, most importantly, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. nih.gov

Table 2: Hypothetical Reaction Profile for an Intramolecular Cyclization This table presents hypothetical data for illustrative purposes.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | Transition State for 5-exo-dig cyclization | +25.5 |

| Product | Cyclized ether derivative | -10.2 |

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for structure verification and interpretation of experimental data.

Infrared (IR) Frequencies: The vibrational frequencies calculated during a DFT geometry optimization correspond to the absorption peaks in an IR spectrum. After applying a standard scaling factor to account for anharmonicity, the predicted spectrum can be compared with an experimental one. For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the characteristic C-H and C=C stretches of the aromatic biphenyl group. nih.gov

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) and referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. This allows for the assignment of experimental peaks and can help distinguish between different isomers or conformers.

Table 3: Predicted vs. Expected Spectroscopic Signatures This table presents hypothetical data for illustrative purposes.

| Signature | Predicted Value | Expected Experimental Range | Assignment |

|---|---|---|---|

| IR Frequency | ~3450 cm⁻¹ (scaled) | 3200-3600 cm⁻¹ | O-H stretch (alcohol) |

| IR Frequency | ~2125 cm⁻¹ (scaled) | 2100-2260 cm⁻¹ | C≡C stretch (alkyne) |

| ¹H NMR Shift | ~7.5-7.8 ppm | ~7.4-7.7 ppm | Biphenyl protons |

| ¹H NMR Shift | ~3.7 ppm | ~3.6-3.8 ppm | -CH₂OH protons |

| ¹³C NMR Shift | ~125-142 ppm | ~120-145 ppm | Biphenyl carbons |

| ¹³C NMR Shift | ~80, 90 ppm | ~70-90 ppm | Alkyne carbons |

Exploration of Structure-Reactivity Relationships through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate a molecule's structural features with its biological activity or chemical reactivity. medcraveonline.comopenbioinformaticsjournal.com This is achieved by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using regression analysis to find a mathematical relationship with an observed activity. nih.gov

For this compound and its hypothetical analogues, a wide range of descriptors could be calculated. These fall into several categories:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. ucsb.edu

Steric Descriptors: Molecular volume, surface area, ovality.

Topological Descriptors: Indices that quantify molecular branching and connectivity.

Hydrophobic Descriptors: Such as the partition coefficient (logP).

By correlating these descriptors with a measured property (e.g., enzyme inhibition), a QSAR model can be developed. Such a model can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. researchgate.net

Table 4: Key Computational Descriptors for QSAR Studies This table presents hypothetical data for illustrative purposes.

| Descriptor Class | Example Descriptor | Potential Significance |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons (e.g., in an oxidation reaction or interaction with an electron-deficient receptor site). |

| Steric | Molecular Volume | Influences how the molecule fits into a binding pocket or active site. |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions with a biological target. |

| Topological | Wiener Index | Quantifies molecular compactness, which can relate to transport properties. |

Advanced Applications and Future Research Directions for Biphenyl Alkyne Alcohol Compounds

Innovations in Materials Science and Engineering

The combination of the π-conjugated biphenyl (B1667301) system, the linear alkyne rod, and the hydrogen-bonding capable alcohol group in 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol provides a versatile platform for the design of novel materials with tailored optical, electronic, and self-assembly properties.

Development of Advanced Organic Electronic and Photonic Materials (e.g., OLEDs, Sensors)

Biphenyl derivatives are widely recognized for their role in organic electronics due to their rigid conjugated structure and excellent stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) researchgate.net. The biphenyl moiety in this compound can serve as a core component of hole-transporting or emissive layers in OLEDs. The extended π-conjugation provided by the biphenyl group can be further modulated by the alkyne linkage, influencing the HOMO-LUMO energy levels and thus the emission color and efficiency of the resulting device mdpi.comvu.lt.

The alkyne group also offers a site for further functionalization, allowing for the fine-tuning of the molecule's photophysical properties. For instance, substitution on the alkyne can alter the emission wavelength and quantum yield, which is a critical aspect in the development of new fluorescent sensors nih.gov. Electron-rich π-conjugated systems, such as the biphenyl-alkyne structure, can act as fluorescent probes for electron-deficient nitroaromatic compounds, with the fluorescence being quenched upon interaction mdpi.com. This suggests the potential for developing sensors for explosives or environmental pollutants. The hydroxyl group can enhance solubility and processing of these materials from solution, as well as provide a handle for attachment to surfaces in sensor devices.

Table 1: Photophysical Properties of Representative Biphenyl-Based Fluorophores

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |

| α-(N-Biphenyl)-substituted 2,2′-bipyridine | ~350-400 | ~450-550 | 4-21 | Fluorescent Sensor mdpi.com |

| Poly(amine) biphenyl derivatives | Varies with pH | Varies with pH | - | Anion/Cation Sensor rsc.org |

| Tetra-/Triphenylethenyl substituted 9,9-dimethylacridine | ~350-400 | ~450-500 | up to 88 | OLED Emitter mdpi.com |

This table presents data for structurally related biphenyl compounds to illustrate the potential photophysical properties of materials derived from this compound.

Fabrication of Supramolecular Assemblies and Self-Assembled Structures

The presence of both a hydrogen-bond-donating hydroxyl group and a π-rich biphenyl system in this compound makes it an excellent candidate for the construction of ordered supramolecular structures. The hydroxyl group can form directional hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional networks duke.edu. The biphenyl units can engage in π-π stacking interactions, which further stabilize the self-assembled structures nih.gov.

The interplay between these non-covalent interactions can be controlled by factors such as solvent polarity and temperature, allowing for the fabrication of dynamic and responsive materials. For example, the introduction of a phenyl group into alcohol structures has been shown to disrupt the formation of large hydrogen-bonded clusters, leading to more disordered, chain-like organizations nih.gov. This ability to control the degree of order is crucial for applications in areas such as liquid crystals and stimuli-responsive gels. Furthermore, the alkyne group can be used as a reactive site for post-assembly modification, enabling the covalent capture of the supramolecular architecture.

Table 2: Influence of Molecular Structure on Supramolecular Assembly

| Molecule Type | Dominant Interactions | Resulting Structure | Reference |

| Aliphatic Alcohols | Hydrogen Bonding | Extended clusters (chains, rings) | nih.gov |

| Phenyl-substituted Alcohols | Hydrogen Bonding, π-π Stacking | Smaller, more disordered clusters | nih.gov |

| Platinum(II)-p-Biphenyl Complexes | Coordination Bonds, π-π Stacking | Rectangular metallacycles | nih.gov |

This table provides examples of how different functional groups, similar to those in this compound, direct supramolecular self-assembly.

Polymer Chemistry and Macromolecular Synthesis

The terminal alkyne functionality of this compound is a versatile handle for polymer synthesis, particularly through azide-alkyne "click" chemistry. This highly efficient and specific reaction allows for the incorporation of the biphenyl-alkyne-alcohol moiety into a variety of polymer backbones under mild conditions. For example, it can be used as a monomer in A2/B2-type azide-alkyne polyaddition reactions to create linear polymers with repeating biphenyl units mdpi.com.

The resulting polymers would be expected to possess interesting properties derived from the rigid biphenyl groups, such as high thermal stability and potentially liquid crystalline behavior. The hydroxyl groups along the polymer chain could serve as sites for further functionalization or to enhance solubility and adhesion. Additionally, the alkyne group can participate in multicomponent polymerizations, for instance with amines and aldehydes, to generate complex polymer structures with unique functionalities researchgate.net. The polymerization of flexible α-azide-ω-alkynes has been shown to produce polymers with molecular weights (Mn) in the range of 15,600 to 17,200 g/mol mdpi.com.

Ligand Design and Applications in Homogeneous and Heterogeneous Catalysis

The rigid and sterically defined structure of the biphenyl group, combined with the readily functionalizable alkyne and alcohol moieties, makes this compound an attractive scaffold for the design of novel ligands for catalysis.

Development of Chiral Ligands for Asymmetric Synthetic Transformations

The biphenyl backbone is a classic element in the design of chiral ligands for asymmetric catalysis, with BINOL and its derivatives being prime examples chemrxiv.orgnih.govresearchgate.netnih.gov. The axial chirality of appropriately substituted biphenyls can create a well-defined chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations. The this compound structure can be envisioned as a precursor to such chiral ligands.

The alkyne and alcohol groups provide convenient points for the introduction of phosphine (B1218219), amine, or other coordinating groups, which are necessary for binding to a metal catalyst. For example, the alcohol can be converted to a phosphinite or used to attach other chiral auxiliaries. The alkyne can be used in coupling reactions to build more complex ligand structures. The development of bifunctional ligands, where one part of the ligand binds to the metal and another part interacts with the substrate, is a powerful strategy in asymmetric catalysis acs.org. The biphenyl-alkyne-alcohol framework is well-suited for the creation of such multifunctional chiral ligands.

Table 3: Performance of Biphenyl-Based Chiral Ligands in Asymmetric Catalysis

| Catalyst System | Reaction | Enantiomeric Excess (ee) | Reference |

| (S)-BIPOL-based Chiral Phosphoric Acid | Asymmetric [4+3] Cyclization | up to 99% | nih.govresearchgate.net |

| Gold-(S)-BINAP Complex | Asymmetric Arylation of Alkynes | up to 93% | mdpi.com |

| Ru(II)-SYNPHOS | Asymmetric Hydrogenation of Ketones | 92-99% | nih.gov |

| Ru(II)-DIFLUORPHOS | Asymmetric Hydrogenation of Ketones | up to 97% | nih.gov |

This table showcases the high levels of enantioselectivity achievable with chiral ligands based on the biphenyl scaffold, indicating the potential of ligands derived from this compound.

Exploration as Molecular Probes in Chemical Biology and Bio-organic Chemistry (excluding direct clinical uses)

The combination of a fluorescent biphenyl core and a bio-orthogonal alkyne handle in this compound makes it a promising candidate for the development of molecular probes for chemical biology research. Small-molecule fluorescent probes are essential tools for visualizing and studying biological processes in their native environment nih.govucsd.edu.

The biphenyl-alkyne moiety can act as a fluorophore, and its emission properties can be sensitive to the local environment, allowing for the development of probes that report on changes in polarity, viscosity, or the presence of specific analytes. The terminal alkyne is a particularly valuable feature, as it can be used in bio-orthogonal "click" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), to covalently attach the probe to biomolecules that have been metabolically labeled with an azide group mtak.hunih.govresearchgate.net. This allows for the specific labeling and imaging of proteins, glycans, or other cellular components without interfering with biological processes nih.gov. The hydroxyl group can be used to modify the solubility and cell permeability of the probe. For example, a fluorogenic probe with an alkyne group, MaP555-Alkyne, has been developed for wash-free, multicolor, live-cell nanoscopy tenovapharma.com. Similarly, alkyne-containing fluorescent probes have been designed for the detection of biologically relevant small molecules like putrescine researchgate.net.

Design of Fluorescent Markers and Imaging Agents

The inherent fluorescence of the biphenyl system forms the basis for the design of novel fluorescent markers. Biphenyl and its derivatives are known to exhibit fluorescence, and extending this conjugation with an alkyne group can modulate these properties. nih.govpku.edu.cn The utility of this compound as a fluorescent marker is predicated on this principle. The terminal alcohol group provides a crucial site for covalent attachment to biomolecules, such as proteins or nucleic acids, enabling them to be visualized and tracked in biological systems.

While photophysical data for this compound is not extensively published, the properties of analogous biphenyl-based fluorophores can be examined to understand its potential. These compounds typically exhibit blue-to-green fluorescence with quantum yields suitable for imaging applications. nih.govurfu.ru The specific emission and absorption characteristics can be fine-tuned by adding substituents to the biphenyl rings.

| Compound Structure | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF, %) |

|---|---|---|---|---|

| α-(N-Biphenyl)-Substituted 2,2′-Bipyridine | 383 | 443 | 3827 | 49.1 |

| α-(N-Biphenyl with OMe group)-Substituted 2,2′-Bipyridine | 385 | 453 | 4069 | 21.0 |

| α-(N-Biphenyl with CN group)-Substituted 2,2′-Bipyridine | 385 | 482 | 5458 | 15.0 |

Future research in this area could focus on synthesizing derivatives of this compound with tailored photophysical properties, such as longer emission wavelengths for deeper tissue imaging or enhanced quantum yields for brighter signals. The alkyne group also opens the door to dual-functional probes, where it can participate in "click" reactions for secondary labeling or target capture after the initial fluorescent imaging.

Building Blocks for Complex Bioactive Scaffolds

The terminal alkyne functionality makes this compound a highly valuable building block for constructing complex molecular architectures. Terminal alkynes are cornerstone reactants in a variety of powerful synthetic transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction. This reaction allows for the efficient and specific covalent linkage of the alkyne-containing molecule to another molecule bearing an azide group, forming a stable triazole ring.

This bio-orthogonal reaction is widely used in medicinal chemistry and chemical biology to assemble complex scaffolds from simpler precursors. For instance, the biphenyl-alkyne-alcohol unit can be "clicked" onto peptides, sugars, or other drug fragments to create novel conjugates with combined or enhanced biological activities. The strained nature of certain alkynes derived from biphenyl precursors can even undergo cycloaddition reactions without the need for a copper catalyst, which is advantageous for biological applications where copper toxicity is a concern. cam.ac.uk

The utility of this compound is threefold:

The Biphenyl Core : Provides a rigid, well-defined three-dimensional structure that can act as a scaffold to orient other functional groups.

The Alkyne Handle : Serves as a versatile and highly reactive point for ligation via click chemistry or other alkyne-specific reactions like Sonogashira coupling. bohrium.com

The Alcohol Terminus : Offers a secondary site for modification, esterification, or etherification, allowing for the attachment of additional functionalities or solubilizing groups.

Research has demonstrated the use of bis-strained alkynes derived from biphenyl-tetrols for bridging two azide groups within a single molecule, effectively "stapling" peptides to stabilize their conformation—a technique of great interest in drug design. cam.ac.uk

Integration within Green Chemistry Methodologies

The synthesis and application of biphenyl-alkyne-alcohol compounds are increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use more environmentally benign materials.

Development of Sustainable Synthesis Routes with Reduced Environmental Impact

The primary method for synthesizing compounds like this compound is the Sonogashira cross-coupling reaction, which joins an aryl halide (like 4-iodobiphenyl) with a terminal alkyne (like 4-pentyn-1-ol). bohrium.com Traditional Sonogashira protocols often require toxic solvents (e.g., DMF, NMP), homogeneous palladium and copper catalysts that can be difficult to remove from the final product, and amine bases.

Recent advancements have focused on creating more sustainable versions of this critical reaction. Key improvements include:

Heterogeneous Catalysts : Using palladium catalysts supported on solid materials allows for easy recovery and reuse, preventing metal leaching into the product and waste streams. acs.org

Copper-Free Conditions : Eliminating the copper co-catalyst simplifies the reaction and avoids the environmental issues associated with copper waste. acs.org

Green Solvents : Replacing toxic organic solvents with greener alternatives such as water, ethanol, or acetonitrile (B52724)/water azeotropes significantly reduces the environmental impact of the process. acs.orgacs.org

Alternative Catalysts : Research into replacing precious palladium with more abundant and less toxic metals like iron or copper as the primary catalyst is an active area of investigation. researchgate.net

The Suzuki-Miyaura coupling, used to create the biphenyl moiety itself, has also been a target for green innovation, with water-soluble nanocatalysts enabling high-yield reactions in pure water at room temperature. researchgate.net

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst System | Homogeneous Pd/Cu catalysts | Heterogeneous, reusable Pd catalysts; Cu-free systems acs.orgacs.org |

| Solvent | Toxic aprotic solvents (DMF, NMP, Toluene) | Water, Ethanol, Acetonitrile/Water Azeotrope acs.orgacs.org |

| Base | Soluble organic amines (e.g., triethylamine) | Solid-supported bases, inorganic bases (K2CO3) researchgate.net |

| Energy Input | Often requires high temperatures (90-120°C) | Lower temperatures, sometimes room temperature, enabled by highly active catalysts researchgate.net |

| Waste Profile | High Process Mass Intensity (PMI); metal and solvent contamination | Lower PMI; catalyst recycling; benign solvent waste acs.org |

By adopting these greener methodologies, the synthesis of this compound and related compounds can be made more sustainable, economical, and environmentally responsible, aligning their production with modern standards of chemical manufacturing.

Conclusion and Prospective Research Avenues for 5 1,1 Biphenyl 4 Yl 4 Pentyn 1 Ol Research

Recapitulation of Key Academic Achievements in Synthesis and Characterization

While specific literature detailing the synthesis and characterization of 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol is not extensively available, its synthesis can be logically deduced from established and versatile synthetic methodologies. A plausible and efficient route would likely involve a Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. scirp.orgwikipedia.orgorganic-chemistry.org

A proposed synthetic pathway would commence with a suitable protected form of 4-pentyn-1-ol (B147250), such as its tetrahydropyranyl (THP) ether, to prevent interference from the acidic terminal alkyne proton and the hydroxyl group during subsequent reactions. This protected alkyne would then be coupled with a 4-halobiphenyl, for instance, 4-iodobiphenyl (B74954) or 4-bromobiphenyl, under standard Sonogashira conditions. This typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Subsequent deprotection of the alcohol would yield the target compound, this compound.

The characterization of this molecule would rely on a suite of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the biphenyl (B1667301) group, the methylene (B1212753) protons adjacent to the oxygen and the alkyne, and the hydroxyl proton.

¹³C NMR spectroscopy would provide evidence for all the unique carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne, the carbons of the two phenyl rings, and the aliphatic carbons of the pentynol chain.

Infrared (IR) Spectroscopy : The IR spectrum would be anticipated to display a characteristic, albeit weak, absorption band for the C≡C triple bond in the region of 2100-2260 cm⁻¹, and a broad absorption band for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be utilized to determine the exact molecular weight of the compound, confirming its elemental composition.

The table below summarizes the expected characterization data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals for biphenyl protons (approx. 7.3-7.7 ppm), methylene protons, and hydroxyl proton. |

| ¹³C NMR | Resonances for alkyne carbons (approx. 80-90 ppm), aromatic carbons, and aliphatic carbons. |

| IR Spectroscopy | C≡C stretch (approx. 2100-2260 cm⁻¹), O-H stretch (approx. 3200-3600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of C₁₇H₁₆O. |

Emerging Trends and Unanswered Questions in Biphenyl-Alkyne-Alcohol Chemistry

The field of biphenyl-alkyne-alcohol chemistry is dynamic, with several emerging trends driven by the unique properties of this class of molecules. One of the most significant trends is the exploration of these compounds as building blocks for advanced materials. The rigid biphenyl unit, combined with the linear alkyne linker, can be exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. arabjchem.orgrsc.orgresearchgate.netvu.ltresearchgate.net The terminal alcohol group provides a convenient handle for further functionalization or for influencing the self-assembly properties of these materials.

In the realm of medicinal chemistry, the biphenyl scaffold is a well-established privileged structure in drug discovery. arabjchem.org The incorporation of an alkyne-alcohol moiety introduces new possibilities for designing molecules with specific biological activities. Alkynes are versatile functional groups that can participate in a variety of transformations, including "click" chemistry reactions, which are widely used for bioconjugation. nih.gov This opens up avenues for developing targeted drug delivery systems or probes for chemical biology.

Despite the progress, several unanswered questions remain in this area of research. A key question is how the interplay between the biphenyl, alkyne, and alcohol functionalities influences the electronic and photophysical properties of these molecules. A deeper understanding of these structure-property relationships is crucial for the rational design of new materials with tailored characteristics. Another area that warrants further investigation is the exploration of the reactivity of the alkyne and alcohol groups in the context of the biphenyl framework. For instance, can the biphenyl group influence the stereoselectivity of reactions at the alcohol or alkyne? Answering such questions could lead to the development of novel synthetic methodologies.

Identification of New Interdisciplinary Research Opportunities and Collaborations

The multifaceted nature of this compound and related compounds provides a fertile ground for interdisciplinary research and collaborations.

Materials Science and Organic Chemistry : A strong collaboration between organic chemists and materials scientists could lead to the development of novel functional materials. Synthetic chemists can design and synthesize a library of biphenyl-alkyne-alcohol derivatives with systematic variations in their structure. Materials scientists can then investigate the properties of these compounds, such as their liquid crystalline behavior, photoluminescence, and charge transport characteristics, providing valuable feedback for the design of next-generation materials. researchgate.netvu.ltresearchgate.net

Medicinal Chemistry and Chemical Biology : The potential of these compounds as bioactive molecules calls for a close collaboration between medicinal chemists and chemical biologists. Medicinal chemists can focus on the synthesis of analogs of this compound and evaluate their biological activity. Chemical biologists can then use these molecules as tools to probe biological processes or to develop new diagnostic and therapeutic agents. The ability of the alkyne group to participate in bioorthogonal reactions is particularly attractive for applications in chemical biology. nih.gov

Catalysis and Polymer Chemistry : The alcohol functionality in this compound could serve as an initiator for polymerization reactions. Collaboration between experts in catalysis and polymer chemistry could explore the use of this compound to synthesize novel polymers with unique properties imparted by the rigid biphenyl-alkyne backbone. These polymers could find applications in areas such as specialty plastics and advanced coatings.

Q & A

Basic: What are the optimal synthetic routes for 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol, and how can reaction yields be improved?

Answer:

The synthesis of biphenyl derivatives like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or alkyne functionalization. For example, highlights sodium amide (NaNH₂) and tetrahydrofurfuryl chloride as reagents in alkyne-based syntheses. To improve yields:

- Use palladium catalysts with optimized ligand systems to enhance coupling efficiency.

- Employ low-temperature conditions (−78°C) to minimize side reactions in alkyne intermediates.

- Purify intermediates via column chromatography or recrystallization to reduce impurities .

Recent advancements in biphenyl derivative synthesis () suggest microwave-assisted reactions can reduce reaction times by 30–50% while maintaining high yields (~95%) .

Basic: How can the structural and electronic properties of this compound be characterized?

Answer:

Key characterization methods include:

- NMR Spectroscopy : and NMR to confirm biphenyl connectivity and alkyne/alkanol functional groups.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~260 g/mol).

- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

- X-ray Crystallography : For solid-state structure determination; SHELXL ( ) is recommended for refining crystallographic data, especially for resolving torsional angles in the biphenyl moiety .

Advanced: What strategies resolve contradictions in bioactivity data for biphenyl-alkanol derivatives?

Answer:

Contradictions in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Stereochemical variations : Enantiomers may exhibit divergent activities. Use chiral HPLC to isolate stereoisomers and test individually.

- Solubility differences : Poor aqueous solubility can skew in vitro assays. Optimize formulations using DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent toxicity .

- Receptor heterogeneity : For example, notes that biphenyl derivatives may bind to both oxytocin (OT-R) and vasopressin V1a receptors. Use knockout cell lines or selective antagonists to isolate target-specific effects .

Advanced: How can computational methods guide the design of derivatives with enhanced pharmacological activity?

Answer:

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets like OT-R ( ). Focus on key residues (e.g., Tyr³²⁰ in OT-R) for hydrogen bonding with the alkanol group .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) with activity. Use descriptors like logP and polar surface area to optimize bioavailability .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify robust interactions .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Answer:

- Disorder in Biphenyl Rings : The torsional flexibility of biphenyl groups can cause electron density smearing. Collect data at low temperatures (100 K) to stabilize the structure.

- Twinned Crystals : Use SHELXD ( ) for twin law identification and detwinning algorithms.

- Weak Alkyne Signals : Enhance anomalous scattering by derivatizing with heavy atoms (e.g., bromine at the alkyne terminal) .

Methodological: How do synthetic impurities impact biological assays, and what analytical workflows ensure purity?

Answer:

Impurities (e.g., unreacted alkyne precursors) can cause off-target effects. Implement:

- HPLC-PDA/MS : Detect and quantify impurities at <0.1% levels.

- Countercurrent Chromatography : For non-chromophoric impurities undetectable by UV.

- In Silico Toxicity Screening : Tools like Derek Nexus predict impurity-related risks early in synthesis .

Methodological: What in vitro models are suitable for evaluating the compound’s metabolic stability?

Answer:

- Hepatocyte Incubations : Primary human hepatocytes assess Phase I/II metabolism. Monitor hydroxylation at the alkyne or biphenyl positions via LC-MS/MS.

- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.

- Microsomal Stability Studies : Calculate half-life (t₁/₂) in liver microsomes; aim for t₁/₂ >30 min for viable drug candidates .

Data Contradiction: How to interpret conflicting results in receptor binding vs. functional assays?

Answer:

Discrepancies may indicate allosteric modulation or biased signaling. For example, shows biphenyl derivatives can antagonize OT-R without blocking vasopressin V1a. Resolve by:

- cAMP/IP1 Dual Assays : Measure both Gαs and Gαq pathways.

- β-Arrestin Recruitment : Use BRET-based systems to detect non-canonical signaling .

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Method (Reference) |

|---|---|---|

| Molecular Weight | ~260 g/mol | HR-ESI-MS |

| logP | ~3.2 (predicted) | HPLC Retention Time |

| Aqueous Solubility | <10 µM (25°C) | Shake-Flask Method |

| Melting Point | 120–125°C | DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.